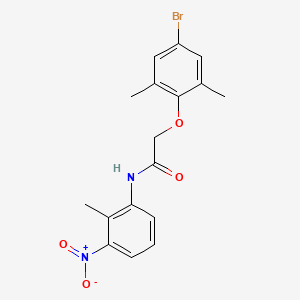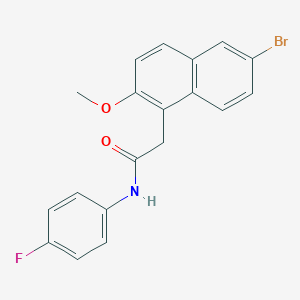![molecular formula C13H25N3O2S B4135579 1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4135579.png)
1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide
Overview
Description
1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide is a chemical compound that belongs to the class of carbonothioyl compounds. It is also known as S-3-isopropoxypropyl-N-(4-piperidyl)carbonyl dithiocarbazate and has the molecular formula C14H25N3O2S2. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide is not fully understood. However, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function. This compound has also been shown to exhibit anticancer activity by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This compound has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to exhibit antiviral and antibacterial activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its relatively simple synthesis method. This compound has also been shown to exhibit a range of activities, including anticancer, antiviral, and antibacterial activities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Future Directions
There are several future directions for the study of 1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide. One potential direction is the development of this compound as a neuroprotective agent for the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy and safety of this compound for this application. Another potential direction is the development of this compound as an anticancer agent. Studies are needed to determine the mechanism of action and potential toxicity of this compound in cancer cells. Additionally, this compound could be studied for its potential use in the treatment of viral and bacterial infections. Further studies are needed to determine the effectiveness and safety of this compound for these applications.
Scientific Research Applications
1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide has potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
properties
IUPAC Name |
1-(3-propan-2-yloxypropylcarbamothioyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S/c1-10(2)18-9-3-6-15-13(19)16-7-4-11(5-8-16)12(14)17/h10-11H,3-9H2,1-2H3,(H2,14,17)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPJMCSMURKNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=S)N1CCC(CC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135502.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3,4-dimethoxybenzamide](/img/structure/B4135513.png)
![N-(2-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135514.png)


![3-benzyl-6-[5-(4-nitrophenyl)-2-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4135527.png)

![10-(4-ethoxyphenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4135541.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4135545.png)
![N-{3-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]phenyl}butanamide](/img/structure/B4135550.png)

![2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4135561.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4135583.png)
![3-iodo-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4135590.png)